7-Ethoxy-2,2-dimethylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76348-94-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
7-ethoxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-4-15-9-5-6-10-11(14)8-13(2,3)16-12(10)7-9/h5-7H,4,8H2,1-3H3 |
InChI Key |
OMDIYXYZAOFLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethoxy 2,2 Dimethylchroman 4 One and Analogues
Classical and Contemporary Approaches to Chroman-4-one Core Synthesis
The construction of the chroman-4-one core is a pivotal step in the synthesis of 7-ethoxy-2,2-dimethylchroman-4-one and its derivatives. Over the years, a range of synthetic methods have been developed, from traditional condensation reactions to modern metal-catalyzed cyclizations. These approaches offer different levels of efficiency, regioselectivity, and substrate scope.
Base-Mediated Aldol (B89426) Condensation with Microwave Irradiation
Base-mediated aldol condensation is a classical and valuable strategy for forming carbon-carbon bonds, essential for constructing the chroman-4-one skeleton. nih.gov This method typically involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a ketone or aldehyde in the presence of a base. nih.gov To enhance the efficiency of this reaction, microwave irradiation has been successfully employed. nih.govnih.gov Microwave heating can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. researchgate.net For instance, the synthesis of 2-alkyl-substituted 4-chromanones has been achieved with moderate to high yields (43-88%) by reacting 2-hydroxyacetophenones with aliphatic aldehydes under microwave irradiation at 170°C for one hour, using diisopropylamine (B44863) in ethanol (B145695) as the base. nih.gov
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2'-Hydroxyacetophenones, Aliphatic Aldehydes | Diisopropylamine, EtOH, 170°C, 1h, Microwave | 2-Alkyl-substituted 4-chromanones | 43-88% | nih.gov |
| 2'-Hydroxyacetophenones, Benzaldehydes | Base catalysis | Chalcones | Not specified | nih.gov |
Michael Addition-Cyclization Strategies for Chromanone Formation
Michael addition followed by an intramolecular cyclization is another powerful strategy for the synthesis of the chromanone framework. rsc.orgrsc.org This tandem process allows for the construction of the heterocyclic ring in a single operational step. rsc.org For example, a base-promoted, microwave-assisted one-pot tandem reaction has been developed for the synthesis of novel functional polycyclic chromenones from simple 3-(1-alkynyl)chromones and 2-halobenzylic nitriles, esters, or amides. rsc.org This particular reaction involves a Michael addition and double cyclizations without the need for a transition metal catalyst. rsc.org
Another approach involves an enantioselective cascade Michael addition/cyclization reaction of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles, catalyzed by a chiral Zn(OTf)2/bis(oxazoline) complex. nih.gov This method provides access to synthetically important polycyclic spirooxindoles with high stereoselectivity. nih.gov The reaction proceeds through a bifunctional activation model where the zinc (II) moiety acts as a Lewis acid and the nitrogen atom of the free NH group acts as a Lewis base. nih.gov Furthermore, a Michael addition-driven four-component reaction has been developed to synthesize a variety of 4-oxochroman-2-carboxamides by strategically suppressing the competing Ugi reaction. rsc.org
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium-catalyzed reactions have emerged as a versatile and powerful tool in the synthesis of chromanone derivatives. These methods offer high efficiency and functional group tolerance. One notable example is a novel palladium-catalyzed Wacker-type oxidative cyclization used to prepare a series of 2-methylchromanone derivatives. rsc.org This reaction involves a 1,5-hydride alkyl to palladium migration and allows for direct chirality transfer. rsc.org
Palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has also been developed for the efficient synthesis of 4H-chromen-4-ones. acs.org Using a catalyst system of Pd(PPh3)4/Xphos and K2CO3 as the base, a library of diversely functionalized flavonoids has been synthesized in moderate to good yields. acs.org Furthermore, palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones. nih.govacs.org This reaction demonstrates high chemoselectivity, with the outcome depending on the type of amine and phosphine (B1218219) ligand used. nih.govacs.org
| Reaction Type | Catalyst/Reagents | Product | Key Features | Reference |
| Wacker-type oxidative cyclization | Palladium catalyst | 2-Methylchromanone derivatives | 1,5-Hydride alkyl to palladium migration, chirality transfer | rsc.org |
| Intramolecular acylation | Pd(PPh3)4/Xphos, K2CO3 | 4H-Chromen-4-ones | Efficient synthesis of functionalized flavonoids | acs.org |
| Aminocarbonylation | Palladium catalyst, CO, amines | Chromone-3-carboxamides, Chroman-2,4-diones | High chemoselectivity, product depends on amine and ligand | nih.govacs.org |
Multi-component Reactions for Chromanone Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification processes. nih.gov
Several MCRs have been developed for the synthesis of chromanone-related structures. A one-pot multicomponent reaction using a magnetic nanocatalyst (SrFe12O19) has been described for the production of chromenone-pyrazole derivatives. nih.gov This method is noted for its high yields, short reaction times, and easy catalyst separation. nih.gov Another example is a Michael addition-driven four-component reaction that provides access to structurally diverse 4-oxochroman-2-carboxamides. rsc.org This reaction strategically suppresses the competing Ugi four-component reaction. rsc.org
Furthermore, Knoevenagel-based multicomponent approaches have been applied to explore the quinazolinone scaffold, leading to new benzochromenopyrimidinones. nih.gov These reactions often utilize microwave assistance to enhance their efficiency. nih.gov
Synthesis of 2,2-Dimethylchroman-4-one (B181875) Precursors
The synthesis of this compound often begins with the preparation of key precursors, such as 6-hydroxy-2,2-dimethylchroman-4-one (B180581) or 7-hydroxy-2,2-dimethylchroman-4-one (B103241). The synthesis of 2,2-dimethylchromanones can be achieved through the condensation of a phenol (B47542) with β-hydroxyisovaleric acid in the presence of boron fluoride-etherate. researchgate.net
An efficient synthesis of alkoxy-2,2-dimethylchromanones involves a combination of Michael condensation and cyclodehydration with polyphosphoric acid, which can result in nearly quantitative yields. researchgate.net For the synthesis of 6-hydroxy-2,2-dimethyl-4-chromanone, a common starting material is 2',5'-dihydroxyacetophenone (B116926), which can be reacted with acetone (B3395972). chemicalbook.com For instance, a reaction of 2',5'-dihydroxyacetophenone with piperidine (B6355638) under microwave irradiation for a very short time yields 6-hydroxy-2,2-dimethyl-4-chromanone in 89% yield. chemicalbook.com
Regioselective Functionalization at the 7-Position and Other Sites
Once the chroman-4-one core is established, the next crucial step is the regioselective functionalization, particularly at the 7-position, to introduce the desired ethoxy group. This is typically achieved through the alkylation of a hydroxyl group at that position.
The synthesis of 7-ethoxy-6-methoxy-2,2-dimethyl-4-chromanone is a known procedure. sigmaaldrich.com A related compound, 6-hydroxy-7-ethoxy-2,2-dimethyl-4-chromanone, can be prepared by dissolving 6,7-dihydroxy-2,2-dimethyl-4-chromanone in methyl-ethyl-ketone and reacting it with potassium carbonate and ethyl iodide. prepchem.com The reaction mixture is heated to boiling for 3 hours, and after workup, the desired product is obtained in an 85% yield with a melting point of 129-130°C. prepchem.com This demonstrates a common and effective method for introducing an ethoxy group at a specific position on the chroman-4-one ring system.
| Starting Material | Reagents | Product | Yield | Melting Point | Reference |
| 6,7-Dihydroxy-2,2-dimethyl-4-chromanone | Potassium carbonate, Ethyl iodide, Methyl-ethyl-ketone | 6-Hydroxy-7-ethoxy-2,2-dimethyl-4-chromanone | 85% | 129-130°C | prepchem.com |
Alkylation and Etherification Reactions for 7-O-Alkyl Analogues
The introduction of an alkyl or ether group at the C-7 position of the 2,2-dimethylchroman-4-one core is a common synthetic objective, leading to a diverse range of analogs. This is typically achieved through the O-alkylation of the corresponding 7-hydroxy precursor, 7-hydroxy-2,2-dimethylchroman-4-one. The most widely employed method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comresearchgate.net
The Williamson ether synthesis is a robust and versatile SN2 reaction involving a deprotonated alcohol (an alkoxide) and an organohalide. masterorganicchemistry.com In the context of synthesizing 7-O-alkyl-2,2-dimethylchroman-4-one analogs, the process begins with the deprotonation of the phenolic hydroxyl group of 7-hydroxy-2,2-dimethylchroman-4-one using a suitable base. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). This step generates a potent nucleophile, the 7-chroman-4-onate anion.
Subsequently, this nucleophilic anion reacts with a primary alkyl halide (e.g., alkyl iodide, bromide, or chloride) in a nucleophilic substitution reaction to form the desired ether linkage. masterorganicchemistry.comyoutube.com The choice of the alkyl halide determines the nature of the O-alkyl substituent. For instance, the use of methyl iodide would yield the 7-methoxy analog, while ethyl bromide would produce the target compound, this compound. The reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the SN2 mechanism. researchgate.net
The general applicability of the Williamson ether synthesis allows for the preparation of a wide array of 7-O-alkyl analogues. The following table provides examples of such derivatives, highlighting the versatility of this method.
| Alkyl Halide | Base | Solvent | Product |
| Methyl Iodide | K2CO3 | Acetone | 7-Methoxy-2,2-dimethylchroman-4-one |
| Ethyl Bromide | K2CO3 | Acetone | This compound |
| Propyl Iodide | NaH | DMF | 7-Propoxy-2,2-dimethylchroman-4-one |
| Benzyl Bromide | K2CO3 | Acetone | 7-(Benzyloxy)-2,2-dimethylchroman-4-one |
Strategies for Introducing the Ethoxy Group at C-7 of the Chromanone Scaffold
The primary and most direct strategy for introducing the ethoxy group at the C-7 position of the 2,2-dimethylchroman-4-one scaffold is the Williamson ether synthesis, as detailed in the previous section. This involves the reaction of 7-hydroxy-2,2-dimethylchroman-4-one with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. youtube.com
The key steps for this specific transformation are:
Deprotonation: The phenolic hydroxyl group of 7-hydroxy-2,2-dimethylchroman-4-one is deprotonated by a base like potassium carbonate or sodium hydride to form the corresponding phenoxide ion.
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide in an SN2 reaction.
Product Formation: This leads to the formation of the C-O ether bond, yielding this compound and a salt byproduct.
Alternative, though less common, strategies could involve the use of other ethylating agents. For example, diethyl sulfate (B86663) can also be used as an electrophile in place of ethyl halides. The reaction mechanism remains similar, with the phenoxide ion attacking one of the ethyl groups of diethyl sulfate.
The choice of reagents and reaction conditions can influence the efficiency of the etherification. For instance, the use of a stronger base like sodium hydride in an aprotic solvent like DMF can lead to faster reaction rates compared to weaker bases like potassium carbonate in acetone. However, the choice is often dictated by factors such as cost, availability of reagents, and ease of workup.
Green Chemistry Approaches and Efficiency Improvements in Chromanone Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in organic chemistry. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net These principles are being increasingly applied to the synthesis of chromanones and their derivatives.
One area of improvement is the use of microwave irradiation to accelerate reactions. youtube.com For instance, microwave-assisted Williamson ether synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. masterorganicchemistry.com This is attributed to the efficient and uniform heating provided by microwaves.
Structure Activity Relationship Sar Insights for 7 Ethoxy 2,2 Dimethylchroman 4 One and Analogues
Influence of Substitution Patterns on the Chromanone/Chromone (B188151) Scaffold
The biological efficacy of chromanone and chromone derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. nih.govnih.gov Even minor changes to the substituents can lead to substantial variations in biological activity, highlighting a close relationship between the molecular structure and the compound's function. acs.org This sensitivity makes the chromanone scaffold a versatile template for designing targeted therapeutic agents. nih.govacs.org
Positional and Electronic Effects of Substituents on Biological Potency
The location and electronic properties of substituents on the aromatic ring of the chromanone core are paramount in determining biological potency. Research indicates that substituents on the aromatic system are often necessary to achieve any significant inhibitory activity. acs.org
Studies on sirtuin 2 (SIRT2) inhibitors have shown that the substituent at the 6-position is more critical for activity than one at the 8-position. acs.org For instance, the absence of a substituent at the 6-position leads to a significant drop in potency. acs.org Generally, chroman-4-ones that are electron-poor tend to be more potent inhibitors than their electron-rich counterparts. acs.org This is supported by findings that electron-withdrawing groups, such as halogens or a nitro group, can enhance activity. acs.org However, electrostatic properties are not the sole determinant; the size of the substituents at the 6- and 8-positions is also important, with larger substituents often being necessary for significant inhibition. acs.org
The electronic effects of substituents are transmitted through the molecular framework, influencing the chemical environment of the entire scaffold. nih.gov For example, in a series of substituted 2,2-dimethylchroman-4-ones, a good correlation was found between the Hammett substituent constants (σ) and the 13C-NMR chemical shifts for carbon atoms para to the substituent, indicating that both resonance and inductive effects are at play. nih.govlasalle.edu Electron-donating groups typically cause upfield shifts (increased shielding), while electron-withdrawing groups cause downfield shifts. nih.gov It has been proposed that modifying substituents at the 6- and 7-positions of the benzene (B151609) ring is a viable strategy to modulate the interactions of chromones with their pharmacological targets. researchgate.net
| Compound Series | Substituent Position(s) | Substituent Type | Observed Effect on Biological Potency |
|---|---|---|---|
| 1a, 1c, 1e | 6 and 8 | Di-halogenated (Cl, Br, F) | Electron-withdrawing groups enhance activity; size of the halogen is also a factor. |
| 1d | 6 and 8 | Methyl | Slight decrease in activity compared to chloro/bromo-substituted analogs. |
| 1f, 1i | 6 or 8 | Mono-substituted or Unsubstituted | Lacking a substituent in the 6-position significantly reduces potency. |
| 1g | 6 | Nitro (electron-withdrawing) | Activity comparable to a 6-chloro substituent. |
| 1j | 7 | Fluoro | Showed only weak inhibitory activity. |
Specific Role of the Ethoxy Group at C-7 on Activity Profiles
The C-7 position of the chromone scaffold is a key site for modification to achieve selective biological activity. nih.govresearchgate.net While direct studies on a 7-ethoxy group are limited, research on analogous C-7 alkoxy substitutions provides significant insights. A series of C7-substituted chromone derivatives were found to be highly potent and selective reversible inhibitors of monoamine oxidase B (MAO-B). nih.gov
In contrast, studies on other biological targets have shown different outcomes. For example, a 7-hydroxy substitution had little effect on the anti-influenza A virus (IAV) activity of certain chromone derivatives, suggesting that the importance of C-7 substitution is target-dependent. acs.org In another study on antioxidant activity, 6-hydroxy-7-methoxy-4-chromanone derivatives were synthesized, indicating the C-7 methoxy (B1213986) group is a common feature in the design of bioactive chromanones. nih.gov
Impact of 2,2-Dimethyl Substitution
The gem-dimethyl group at the C-2 position of the chroman-4-one ring is a significant structural feature. This substitution pattern is found in various natural and synthetic bioactive compounds. nih.govnih.gov The 2,2-dimethyl group locks the stereocenter at C-2, which can influence the conformational rigidity of the dihydropyran ring.
SAR studies on chroman-4-one analogs have demonstrated that the nature of the substituent at the C-2 position plays a role in biological activity. acs.org For SIRT2 inhibition, the inhibitory effect is dependent on the length of the alkyl chain at C-2. acs.org There appears to be a space limitation for substituents at this position, as more bulky groups can lead to a considerable decrease in activity. acs.org The 2,2-dimethyl group, therefore, provides a specific and compact steric footprint that can be favorable for binding to certain biological targets.
NMR studies of 6- and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives show that the chemical shifts of the C-2 methyl groups are not significantly affected by electronic changes on the aromatic ring, suggesting their local electronic environment is relatively stable. nih.gov This stability may contribute to a consistent binding orientation.
Significance of the Carbonyl Group and Alkyl Chains for Enzyme Inhibition
The carbonyl group at the C-4 position is an essential feature for the biological activity of many chroman-4-one derivatives. acs.org In studies of SIRT2 inhibitors, any modification of this carbonyl group, such as reduction to a hydroxyl group or its removal, resulted in a significant loss of inhibitory activity. acs.org The low activity of a derivative where the carbonyl was modified was attributed to conformational changes in the ring system, altering the orientation of the key oxygen atom. acs.org The carbonyl oxygen is often a crucial hydrogen bond acceptor in ligand-receptor interactions and its protonation plays a role in the electronic properties of the chromone system. acs.orgresearchgate.net
The nature of alkyl chains substituted on the chromanone scaffold is also a determinant of enzyme inhibition. As seen with SIRT2 inhibitors, the length of an alkyl chain at the C-2 position influences potency. A chroman-4-one with an n-propyl chain at C-2 showed slightly better activity than one with a longer n-heptyl chain, indicating an optimal chain length for fitting into the enzyme's binding pocket. acs.org This demonstrates that both the steric bulk and lipophilicity conferred by alkyl chains are important factors in the SAR of these compounds.
Pharmacophore Identification and Molecular Determinants of Activity
A pharmacophore model represents the key molecular features responsible for a compound's biological activity. unina.it For chromanone and its analogues, pharmacophore models have been developed to identify the crucial determinants of their activity. These models often highlight the importance of specific hydrogen bond acceptors and aromatic regions. acs.org
A four-point pharmacophore model generated for antibacterial chalcones and chromanones identified two hydrogen bond acceptors and two aromatic rings as essential features. acs.org The carbonyl oxygen at C-4 of the chromanone scaffold typically serves as one of these critical hydrogen bond acceptors.
Molecular docking and QSAR studies on 4-chromanone (B43037) derivatives have helped to map out desirable and undesirable regions for substitution to enhance binding affinity. jmbfs.org For instance, in one study, a green contour near a specific position indicated that substitution with a sterically bulky group would be favorable for activity, while a yellow contour indicated it would be undesirable. jmbfs.org
The molecular determinants for the activity of chromanone derivatives are highly specific to their target. For SIRT2 inhibitors, an exceptionally close relationship exists between the molecular structure and inhibitory activity, where minor alterations at any of the four main substitution positions (C-2, C-6, C-8, and the C-4 carbonyl) can markedly affect potency. acs.org Modeling studies of C7-substituted chromones in the active site of MAO-B have helped to visualize the potential binding orientations and key interactions, such as those involving the C-7 alkoxy substituent, which contribute to their selective inhibition. nih.gov These findings underscore that a combination of specific steric, electronic, and hydrogen-bonding features defines the pharmacophore for this class of compounds.
Mechanistic Elucidation of 7 Ethoxy 2,2 Dimethylchroman 4 One S Biological Actions
Molecular Target Engagement and Binding Interactions
While direct molecular targets for 7-Ethoxy-2,2-dimethylchroman-4-one have not been identified, research on analogous structures provides a framework for potential interactions.
Ligand-Enzyme Interactions and Inhibition Kinetics
The chroman-4-one skeleton is a recognized "privileged structure" in medicinal chemistry, known to interact with various enzymes. nih.gov For instance, certain substituted chroman-4-ones have been identified as inhibitors of key enzymes implicated in human diseases.
One of the most notable targets for the chroman-4-one class is Sirtuin 2 (SIRT2), a class III histone deacetylase. acs.org SIRT2 is involved in cell cycle regulation and has emerged as a therapeutic target in neurodegenerative diseases and cancer. acs.org Structure-activity relationship (SAR) studies on 2-alkyl-substituted chroman-4-ones have revealed that substituents on the aromatic ring significantly influence SIRT2 inhibitory potency. acs.org Specifically, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for activity. acs.org While a 7-fluoro substituted analog showed only weak inhibitory activity, the electronic and steric effects of a 7-ethoxy group remain to be specifically determined. acs.org
Another class of enzymes potentially inhibited by chroman-4-one derivatives are the acetyl-CoA carboxylases (ACCs), which are crucial in fatty acid metabolism and are targets in metabolic diseases and cancer. nih.gov Certain chroman derivatives have demonstrated potent inhibitory activity against both ACC1 and ACC2 isoforms. nih.gov
The table below summarizes the inhibitory activities of some chroman-4-one derivatives against various enzymes, illustrating the potential of this chemical class.
| Compound Class | Target Enzyme | Observed Activity | Reference |
| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) | Selective Inhibition | acs.org |
| Chroman Derivatives | Acetyl-CoA Carboxylase (ACC1/ACC2) | Non-selective Inhibition | nih.gov |
| Chromanone-based Hybrids | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Dual Inhibition | ucl.ac.uk |
This table presents data for the broader class of chroman-4-one derivatives and not specifically for this compound.
Cellular Pathway Modulation Leading to Antiproliferative Effects
The antiproliferative activity of the chroman-4-one scaffold is a recurring theme in medicinal chemistry research. Various derivatives have been shown to exert cytotoxic effects against a range of cancer cell lines. nih.gov The underlying mechanisms often involve the modulation of critical cellular pathways.
For example, some chroman-4-one derivatives have been observed to induce cell cycle arrest, a key mechanism in controlling cancer cell proliferation. nih.gov One study on a quinolinone derivative, which shares some structural similarities with the chroman-4-one core, demonstrated G2/M phase arrest through the downregulation of cyclin B1 and cdk1. nih.gov
Furthermore, the induction of apoptosis is another significant pathway through which chroman-4-ones may exert their anticancer effects. This can be mediated by altering the expression of key regulatory proteins such as the Bcl-2 family and p53. nih.gov
Signaling Pathway Analysis Relevant to Pharmacological Effects
The diverse pharmacological effects of chroman-4-ones are a consequence of their ability to modulate various signaling pathways.
In the context of inflammation, certain chromanone derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This anti-inflammatory effect can be mediated through the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. researchgate.net Some chromanone analogues have been found to prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. researchgate.net The mechanism can involve the disruption of TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades. researchgate.net
The potential for chroman-4-one derivatives to act as multifunctional agents is highlighted by studies showing their ability to target pathways relevant to neurodegenerative diseases like Alzheimer's. For instance, some hybrids have been designed to dually inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes in Alzheimer's pathology. ucl.ac.uk
The table below summarizes the modulation of signaling pathways by the broader class of chroman-4-one derivatives.
| Compound Class | Modulated Pathway | Biological Effect | Reference |
| Chromanone Derivatives | NF-κB Signaling | Anti-inflammatory | researchgate.net |
| Chromanone Derivatives | PI3K/Akt Signaling | Anti-inflammatory | researchgate.net |
| Quinolinone Derivative | Cell Cycle Regulation (Cyclin B1/cdk1) | G2/M Arrest | nih.gov |
| Chromanone-based Hybrids | Cholinergic & Monoaminergic Pathways | Neuroprotection | ucl.ac.uk |
This table presents data for the broader class of chroman-4-one derivatives and not specifically for this compound.
Computational and Theoretical Investigations of 7 Ethoxy 2,2 Dimethylchroman 4 One and Chromanone Analogues
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict the interaction between a small molecule, such as 7-Ethoxy-2,2-dimethylchroman-4-one, and a macromolecular target, typically a protein. These studies are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
Molecular docking studies on a variety of chromanone derivatives have revealed their potential to bind to a range of protein targets, including those involved in cancer, inflammation, and neurodegenerative diseases. For instance, docking studies on novel chromone (B188151) congeners have shown strong binding affinities within the active pocket of the CDK4 enzyme, a key regulator of the cell cycle. nih.gov These interactions are often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov
Similarly, various 4-phenyl-4H-chromene analogues have been investigated computationally for their binding interactions with anticancer and anti-inflammatory targets such as tubulin (PDB: 1TUB), cyclooxygenase-2 (PDB: 1UOM), and tumor necrosis factor-alpha (PDB: 1TNR). researchgate.net The docking scores indicated that many of these derivatives exhibited better binding than the unsubstituted 4H-chromene. researchgate.net In another study, O-substituted analogues of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one were docked against cyclooxygenase-2 (COX-2), with some derivatives showing high moldock scores, suggesting potent anti-inflammatory activity. researchgate.netresearchgate.net
Given these findings, it is plausible that this compound would also exhibit favorable binding to similar protein targets. The ethoxy group at the 7-position could potentially form additional hydrogen bonds or hydrophobic interactions within a protein's binding site, thereby influencing its binding affinity. The 2,2-dimethyl groups are likely to contribute to hydrophobic interactions.
Table 1: Predicted Binding Affinities of Chromanone Analogues with Various Protein Targets This table is a representation of findings for chromanone analogues and is intended to be illustrative of potential interactions for this compound.
| Chromanone Analogue Class | Target Protein | Predicted Binding Affinity (Illustrative) | Key Interacting Residues (Illustrative) |
|---|---|---|---|
| Chromone Congeners | CDK4 | Strong | Hydrophobic and H-bonding interactions nih.gov |
| 4-Phenyl-4H-Chromenes | Tubulin, COX-2, TNF-α | High docking scores researchgate.net | Not specified |
| O-Substituted Chromanones | COX-2 | Good moldock scores researchgate.netresearchgate.net | Not specified |
| Chromone Sulfonamides | Carbonic Anhydrase II & IX | Favorable binding energies nih.gov | Zn ion, various amino acids nih.gov |
Computational studies provide detailed insights into the specific interactions that stabilize enzyme-inhibitor complexes involving chromanone scaffolds. For example, in the case of chromone-containing sulfonamide derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes II and IX, docking studies revealed that the orientation of the sulfonamide moiety is crucial for activity. nih.gov A shift from a para to a meta position was found to decrease the inhibitory activity as it moved the interacting part of the molecule away from the catalytic zinc ion in the active site. nih.gov
Furthermore, molecular dynamics (MD) simulations on spiroquinoxalinopyrrolidine embedded chromanone hybrids as cholinesterase inhibitors have provided a dynamic view of the enzyme-inhibitor complex. rsc.orgnih.gov These simulations, which are consistent with experimental findings, show how the inhibitor binds within the active site and how its conformation may change over time. rsc.orgnih.gov Such studies can reveal the importance of specific functional groups for maintaining a stable and inhibitory conformation.
For this compound, it can be inferred that the ethoxy group at the 7-position and the dimethyl groups at the 2-position would play significant roles in the stability and specificity of its interaction with a target enzyme. The oxygen atom of the ethoxy group could act as a hydrogen bond acceptor, while the alkyl groups would contribute to hydrophobic packing.
In Silico Assessment of Physicochemical Descriptors and Drug-likeness
In silico methods are widely used to predict the physicochemical properties of compounds and assess their "drug-likeness," which helps in prioritizing compounds for further development. nih.gov
Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. These rules state that a compound is more likely to be orally bioavailable if it has:
A molecular weight of 500 or less.
A logP (a measure of lipophilicity) of 5 or less.
5 or fewer hydrogen bond donors.
10 or fewer hydrogen bond acceptors.
While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound are not reported in the searched literature, we can predict its properties based on its structure. The molecular formula of this compound is C13H16O3.
Table 2: Predicted Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis These are predicted values and may vary depending on the algorithm used.
| Property | Predicted Value for this compound | Lipinski's Rule of Five | Compliance |
|---|---|---|---|
| Molecular Weight | 220.26 g/mol | ≤ 500 | Yes |
| LogP | ~2.5-3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
Based on these predicted properties, this compound is expected to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Studies on other chromanone derivatives have also shown good drug-likeness parameters. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules.
Conformational analysis of the chroman-4-one ring system is essential for understanding its interactions with biological targets. The dihydropyranone ring of the chromanone scaffold is not planar and can adopt different conformations. Computational studies on related heterocyclic systems, such as 1,3-dithiolans, have shown that the ring can be quite flexible. rsc.org The preferred conformation of this compound would be influenced by the steric bulk of the gem-dimethyl group at the 2-position and the ethoxy group at the 7-position.
DFT calculations can be used to determine the relative energies of different conformers and predict the most stable geometry. For example, computational studies on other complex heterocyclic systems have successfully predicted stable conformers. cwu.edu Such analyses for this compound would provide valuable information about its three-dimensional shape, which is crucial for its biological activity. While specific DFT studies on this compound were not found, research on other chromene derivatives has utilized DFT to compare experimental and theoretical data with good agreement. nih.gov
Future Directions in the Research of 7 Ethoxy 2,2 Dimethylchroman 4 One and Chromanone Derivatives
Design and Synthesis of Advanced Chromanone-Based Chemical Probes
A significant area of future research is the rational design and synthesis of advanced chemical probes based on the chromanone scaffold. These probes are essential tools for identifying molecular targets and elucidating the biological mechanisms of chromanone derivatives. Future designs will likely incorporate functionalities such as photoreactive groups for covalent labeling of binding partners and reporter tags like biotin (B1667282) or fluorescent dyes for detection and isolation. nih.gov
The synthesis of these complex molecules requires versatile and efficient chemical strategies. rsc.org Researchers are exploring methods that allow for the late-stage introduction of probing functionalities, which helps to preserve the core structure's biological activity. The development of dual-functional probes, capable of both colorimetric changes and fluorescence turn-on responses for detecting specific ions or molecules, represents a growing trend. nih.gov These sophisticated chemical tools are critical for advancing our understanding of chromanone biology.
Comprehensive Pharmacological Profiling of New Analogues
The synthesis of new analogues of 7-Ethoxy-2,2-dimethylchroman-4-one is a continuous effort in medicinal chemistry. nih.gov A crucial future direction is the comprehensive pharmacological profiling of these novel compounds. This extends beyond initial activity screens to include detailed investigations into their selectivity, potency, and potential off-target effects. nih.gov
A core component of this research is the systematic study of structure-activity relationships (SAR). nih.gov By making precise modifications to the chromanone skeleton—such as altering the substituents at positions C-2, C-3, C-6, and C-7—researchers can determine how these changes affect the compound's biological activity. nih.gov For instance, modifying the 7-ethoxy group can significantly impact a compound's antidiabetic properties. nih.gov This detailed profiling is essential for identifying candidates with improved therapeutic potential and drug-like properties for various conditions, including inflammatory diseases and cancer. tandfonline.comnih.gov
Exploration of Novel Molecular Targets and Pathways
While chromanones are known to interact with certain biological targets, a major frontier of research is the discovery of novel molecular targets and the signaling pathways they modulate. nih.govresearchgate.net Unbiased approaches, such as chemical proteomics utilizing the advanced probes mentioned earlier, will be instrumental in identifying the direct binding partners of chromanone derivatives within the cellular environment.
Recent studies have shown that chromanone derivatives can influence key signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are crucial in inflammation. nih.govnih.gov For example, certain analogues can prevent the translocation of NF-κB to the nucleus, thereby reducing the production of pro-inflammatory cytokines. nih.gov Future work will focus on validating these newly identified targets and dissecting their downstream effects. This exploration could reveal new therapeutic applications for chromanones in diseases like neuroinflammation and cancer. nih.govnih.gov
Development of Structure-Based Drug Design Strategies
The application of structure-based drug design (SBDD) is a powerful strategy that will shape the future of chromanone research. nih.govresearchgate.net This approach relies on the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or computational modeling, to design ligands with high affinity and selectivity. nih.gov
By understanding the precise binding interactions between a chromanone derivative and its target protein, chemists can rationally design new analogues with optimized properties. nih.gov Molecular docking studies, for example, can predict how different substitutions on the chromanone ring will fit into the target's active site. nih.govresearchgate.net This iterative cycle of design, synthesis, and evaluation, guided by structural data, can significantly accelerate the discovery of potent and selective drug candidates while minimizing off-target effects. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chromanone Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chromanone research. researchgate.netnih.gov These technologies can analyze vast and complex datasets generated from synthesis and biological testing, identifying patterns and structure-activity relationships that might be missed by human researchers. researchgate.net
AI algorithms can be used to predict the biological activities and physicochemical properties of virtual libraries of chromanone derivatives, helping to prioritize which compounds to synthesize and test. nih.gov This can dramatically speed up the discovery process and reduce costs. nih.goviscientific.org Furthermore, ML models can be trained to predict reaction outcomes, optimize synthesis routes, and even assist in the design of novel compounds with desired pharmacological profiles. researchgate.netiscientific.org As AI and chemistry become more deeply integrated, the pace of innovation in discovering new chromanone-based therapies is expected to accelerate significantly. researchgate.net
Q & A
Q. What are the established synthetic routes for 7-Ethoxy-2,2-dimethylchroman-4-one, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step organic reactions, including alkylation and functional group protection. For example, ethoxy groups are introduced via nucleophilic substitution under anhydrous conditions, while dimethyl substitution may require Friedel-Crafts alkylation. Critical parameters include temperature control (e.g., 60–80°C for ethoxylation) and catalyst selection (e.g., BF₃·Et₂O for cyclization steps). Purification often employs column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm and methyl groups at δ 1.5–1.7 ppm).
- IR Spectroscopy : To confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹.
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation and fragmentation patterns.
- X-ray Crystallography : For absolute conformation determination, as demonstrated in related chromanones .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests to assess reactive oxygen species (ROS) inhibition.
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling can simulate interactions with biological targets. For example:
- Docking Studies : Identify potential binding pockets in enzymes like COX-2 or cytochrome P450.
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~2.8, moderate bioavailability).
- Dynamic Simulations : MD simulations (NAMD/GROMACS) to evaluate conformational stability in lipid bilayers .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
Q. What crystallographic methods are optimal for determining the conformational stability of this compound?
Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond-length and dihedral angle data. Software like SHELX or OLEX2 refines disordered structures, while SADABS corrects absorption effects. For example, related chromanones show planar carbonyl groups and chair-like dihydropyran rings .
Q. How does substituent position influence the compound’s biological activity?
A comparative study of analogs reveals:
Q. What strategies optimize solubility for in vitro pharmacological studies?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
- Salt Formation : Convert to sodium/potassium salts via acid-base reactions.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Methodological Guidance
Q. How to validate synthetic intermediates during multi-step synthesis?
Use TLC (Rf comparisons) and GC-MS for real-time monitoring. For example, intermediates like 7-hydroxy precursors should show distinct UV absorption at 280 nm .
Q. What analytical workflows ensure data reliability in spectral interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
